molecular formula C11H12F3NO3 B1458021 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine CAS No. 1435806-20-4

2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1458021
CAS No.: 1435806-20-4
M. Wt: 263.21 g/mol
InChI Key: SVEYQDBJEVXPQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds typically involves a benzene ring with trifluoromethoxy and methyl groups attached . The exact structure would depend on the positions of these groups on the benzene ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(trifluoromethoxy)phenol” include a molecular weight of 192.14 and a structure with a benzene ring, a trifluoromethoxy group, and a methyl group . The compound is a liquid at room temperature .

Scientific Research Applications

Molecular Evolution and Peptide Synthesis

Researchers have investigated the stereospecificity of dipeptide syntheses using protected amino acids, including DL-phenylalanine, with various condensing reagents. These studies are crucial for understanding the stereochemical outcomes of peptide bond formation, which is essential for designing peptides with desired properties for therapeutic and industrial applications (Kricheldorf, Au, & Mang, 2009).

Luminescence and Coordination Chemistry

In the context of coordination chemistry, research on tris(N-[(imidazol-4-yl)methylidene]-DL-phenylalaninato)europium(III) complexes has revealed insights into their 'facial' and 'meridional' coordination geometries. These findings are significant for developing new materials with specific luminescent properties, which have potential applications in sensors, displays, and bioimaging technologies (Yamauchi et al., 2013).

Biodegradable Materials

The synthesis and characterization of biodegradable amino acid-based poly(ester amide)s (PEA-AG) using DL-phenylalanine have been explored for biomedical applications. These materials show promise for drug delivery systems and tissue engineering due to their biocompatibility and functional properties (Pang & Chu, 2010).

Crystal Growth and Characterization

Studies on the crystal growth and characterization of DL-phenylalanine crystals have provided valuable insights into the material properties of this amino acid, which can be leveraged in designing pharmaceuticals and enhancing food quality (Ramachandran & Natarajan, 2007).

Fluorimetric Chemosensors

Research into novel fluorescent diarylimidazolyl-phenylalanines has shown potential for developing amino acid-based fluorimetric chemosensors. These sensors could be utilized for detecting ions in biological and environmental samples, demonstrating the versatility of modified phenylalanine derivatives in analytical chemistry (Esteves, Raposo, & Costa, 2016).

Metabolic Engineering and Protein Production

The application of DL-phenylalanine in metabolic engineering has been illustrated through the development of an in vitro system for phenylalanine biosynthesis. This research aids in optimizing the production of L-phenylalanine, which is crucial for food and medicinal applications, highlighting the role of specific enzymes in enhancing yield (Ding et al., 2016).

Properties

IUPAC Name

2-amino-3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-6-2-3-8(18-11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEYQDBJEVXPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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